

# Application Notes and Protocols for Acid Red 26 in Histological Staining

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## Compound of Interest

Compound Name: Acid Red 26

Cat. No.: B1679045

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## Introduction to C.I. Acid Red 26

C.I. **Acid Red 26**, also known as Ponceau 2R, Ponceau de xylidine, or Xylidine Ponceau, is a red azo dye widely used in histology.[1] It is an anionic dye that binds to positively charged (acidophilic) tissue components.[2] The primary application of **Acid Red 26** in histology is as a component of the plasma stain in Masson's trichrome staining method.[3][4] In this technique, it is often combined with acid fuchsin to stain cytoplasm, muscle fibers, and erythrocytes a vibrant red, providing a stark contrast to the blue or green stained collagen.[5] This differential staining is crucial for studying connective tissue and epithelium.

The staining mechanism of acid dyes like **Acid Red 26** relies on electrostatic interactions with the amino groups of proteins in the tissue. The acidic nature of the staining solution enhances the positive charge of these tissue elements, promoting dye binding.

## Data Presentation

### Physicochemical Properties of C.I. Acid Red 26

Property	Value
C.I. Name	Acid Red 26
C.I. Number	16150
CAS Number	3761-53-3
Molecular Formula	C <sub>18</sub> H <sub>14</sub> N <sub>2</sub> Na <sub>2</sub> O <sub>7</sub> S <sub>2</sub>
Molecular Weight	480.42 g/mol
Color	Red
Solubility in Water	Readily soluble
Solubility in Ethanol	Slightly soluble
Absorption Maximum	503 - 508 nm in water

## Quantitative Parameters for Staining Solution Preparation

Reagent	Concentration	Amount for 100 mL
Acid Red 26 (Xylidine Ponceau)	0.5% (w/v)	0.5 g
Acid Fuchsin	0.5% (w/v)	0.5 g
Distilled Water	-	100 mL
Glacial Acetic Acid	1% (v/v)	1.0 mL

## Quantitative Parameters for Histological Staining Protocol

Step	Reagent	Duration
Deparaffinization	Xylene	2 changes, 5 min each
Rehydration	Graded Alcohols (100%, 95%)	2 changes each, 3 min each
Nuclear Staining	Weigert's Iron Hematoxylin	10 minutes
Rinsing	Running Tap Water	10 minutes
Differentiation	1% Acid Alcohol	1-3 seconds
"Blueing"	Scott's Tap Water Substitute	1-2 minutes
Plasma Staining	Ponceau-Fuchsin Solution	1-5 minutes
Differentiation/Mordanting	5% Phosphotungstic Acid	Until collagen is pink
Collagen Staining	Aniline Blue or Light Green	5-10 minutes
Dehydration	Graded Alcohols (95%, 100%)	2 changes each, 1 min each
Clearing	Xylene	2 changes, 3 min each

## Experimental Protocols

### Preparation of Ponceau-Fuchsin Staining Solution (Masson's Trichrome)

This protocol describes the preparation of a Ponceau-Fuchsin solution where **Acid Red 26** (Xylidine Ponceau) is a key component.

Materials:

- **Acid Red 26** (Xylidine Ponceau, C.I. 16150) powder
- Acid Fuchsin powder
- Distilled water
- Glacial acetic acid

- 500 mL graduated cylinder
- Stir plate and stir bar
- Filter paper

#### Procedure:

- To prepare 100 mL of the staining solution, measure 100 mL of distilled water into a beaker.
- Add 0.5 g of **Acid Red 26** (Xylidine Ponceau) powder and 0.5 g of Acid Fuchsin powder to the distilled water.
- Place the beaker on a stir plate and stir until the dyes are completely dissolved.
- Add 1.0 mL of glacial acetic acid to the solution.
- Continue to mix thoroughly.
- Filter the solution before use to remove any undissolved particles.
- Store the solution at room temperature in a tightly sealed container.

## Histological Staining Protocol (Masson's Trichrome)

This protocol outlines the use of the prepared Ponceau-Fuchsin solution for staining paraffin-embedded tissue sections.

**Principle:** This multi-step staining procedure first stains the cell nuclei with an iron hematoxylin that resists subsequent acidic solutions. The tissue is then stained with the Ponceau-Fuchsin solution, which colors acidophilic elements like cytoplasm and muscle red. A polyacid (phosphotungstic acid) is then used to decolorize the collagen fibers, which are subsequently stained with a contrasting color (blue or green).

#### Procedure:

- Deparaffinization and Rehydration:
  - Immerse slides in two changes of xylene for 5 minutes each.

- Transfer slides through two changes of absolute ethanol for 3 minutes each.
- Transfer slides through two changes of 95% ethanol for 3 minutes each.
- Rinse slides in distilled water.
- Nuclear Staining:
  - Immerse slides in freshly prepared Weigert's iron hematoxylin for 10 minutes.
  - Wash in running tap water for 10 minutes.
  - Differentiate in 1% acid alcohol with a few quick dips (1-3 seconds) to remove background staining.
  - "Blue" the sections by immersing in Scott's tap water substitute or alkaline water for 1-2 minutes.
  - Wash in running tap water for 5 minutes.
- Cytoplasmic Staining:
  - Immerse slides in the prepared Ponceau-Fuchsin solution for 1-5 minutes.
  - Briefly rinse in distilled water.
- Differentiation and Collagen Staining:
  - Differentiate in 5% aqueous phosphotungstic acid until the muscle is bright red and collagen fibers are pink when viewed under a microscope.
  - Rinse briefly in distilled water.
  - Stain in a 2.5% aqueous solution of Aniline Blue or a 2% solution of Light Green in 2% acetic acid for 5-10 minutes.
- Dehydration and Mounting:
  - Briefly rinse in 1% acetic acid.

- Dehydrate through two changes of 95% ethanol for 1 minute each, followed by two changes of absolute ethanol for 1 minute each.
- Clear in two changes of xylene for 3 minutes each.
- Mount with a permanent mounting medium and apply a coverslip.

#### Expected Results:

- Nuclei: Black
- Cytoplasm, Muscle, Erythrocytes: Red
- Collagen: Blue or Green

## Mandatory Visualization



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Histological staining workflow using **Acid Red 26**.

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